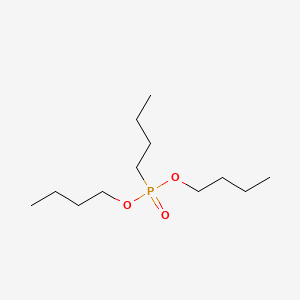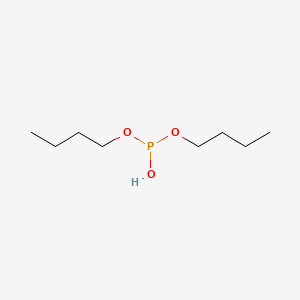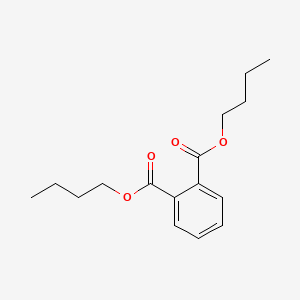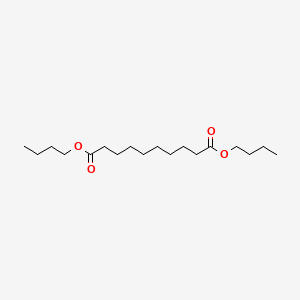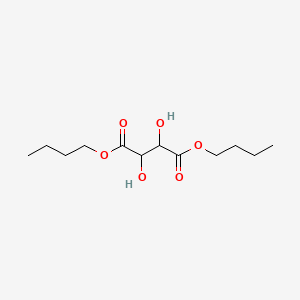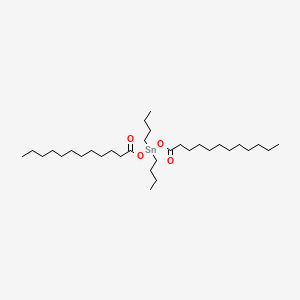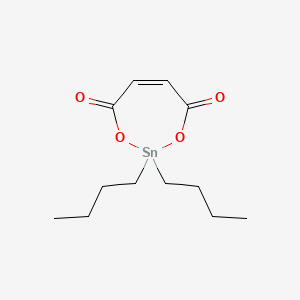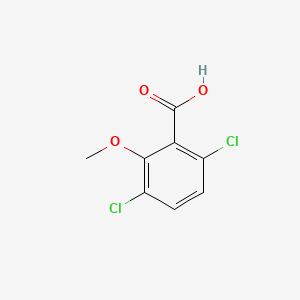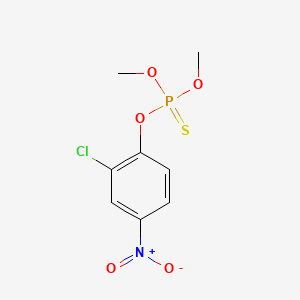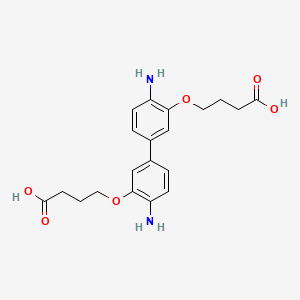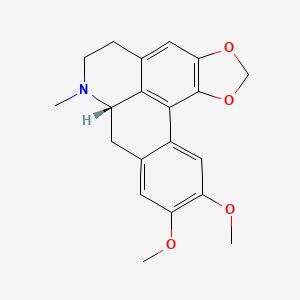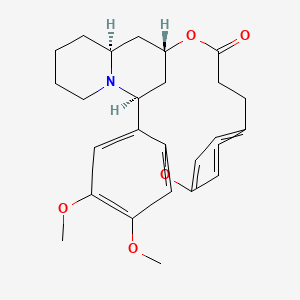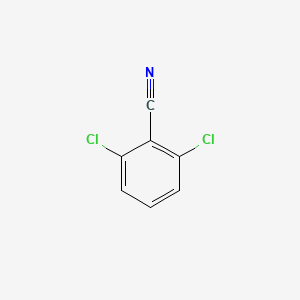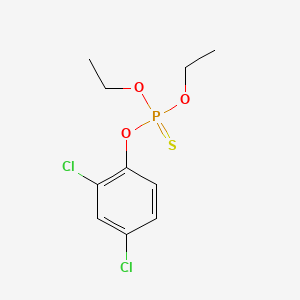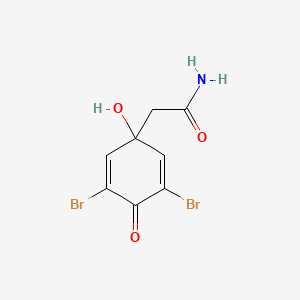
Dienone B
Vue d'ensemble
Description
Dienone B is a chemical compound belonging to the dienone class. It has garnered attention due to its tumor-selective anti-cancer activity, independent of the mutational status of TP53 . Previous studies have associated cell death induced by dienone compounds with inhibition of the ubiquitin-proteasome system (UPS) .
Applications De Recherche Scientifique
Tumor Cell Selectivity and Ubiquitin–Proteasome System Targeting
Dienone compounds, including Dienone B, have been extensively studied for their biological responses, particularly in tumor cell selectivity. A key aspect of these compounds is their ability to target the ubiquitin–proteasome system (UPS), which is crucial for the survival of tumor cells. Studies have shown that inhibition of the UPS by Dienone compounds results in the induction of cell death. Additionally, they have been found to induce responses characteristic of UPS inhibition in gene expression profiling experiments. Dienone compounds are particularly effective against apoptosis-resistant tumor cells and have demonstrated activity in animal tumor models, although their widespread reactivity makes them unsuitable as biological probes (Bazzaro & Linder, 2020).
Proteasome Inhibition and Cellular Dysfunction
Further research on Dienone B has revealed its role in inhibiting proteasomal degradation of long-lived proteins. Exposure to Dienone B increases the association of certain chaperones with proteasomes. The compound has been shown to bind covalently to specific cysteines in the ubiquitin-binding pocket of the enzyme USP14, a proteasome-associated deubiquitinase, thereby inhibiting its function. This inhibition is not the sole mechanism for observed proteasome inhibition. Genome-wide CRISPR/Cas9 library screening and Proteome Integral Solubility Alteration (PISA) studies suggest that Dienone B's action affects protein degradation and proteasome function on multiple levels. Moreover, mitochondrial dysfunction is also implicated in the cell death induced by Dienone B (Gubat et al., 2022).
Antineoplastic Properties and Multiple Mechanisms of Action
Dienone compounds, including Dienone B, are also noted for their antineoplastic properties. These compounds have shown potent cytotoxicity towards a range of neoplastic and transformed cells, sometimes with greater toxicity towards neoplasms than normal cells. Their antineoplastic properties are attributed to various mechanisms of action, such as inducing apoptosis, affecting mitochondrial respiration, and both inhibiting and stimulating certain enzymes. The compounds also demonstrate anti-angiogenic, MDR-revertant, and antioxidant properties, supporting the idea of designing antineoplastics with multiple sites of action (Das, Sharma, & Dimmock, 2009).
Additional Studies and Applications
Further studies on Dienone compounds have explored their diverse applications and mechanisms of action. For example, novel sulfated bile salt-like Dienones were found to function as chemical cues in adult sealamprey, indicating a role in ecological interactions (Li et al., 2017). Additionally, novel pentadiene analogues of Dienone compounds showed selective cytotoxicity and apoptosis induction in human leukemia/lymphoma cells (Santiago-Vázquez et al., 2016).
In the realm of synthetic chemistry, Dienone compounds have been utilized in the Baylis–Hillman reaction protocol, indicating their potential in creating complex organic molecules (Chittimalla et al., 2016). The synthesis and electrochemistry of cross-conjugated Dienones have also been studied, demonstrating their versatile reactivity and structural importance in chemical synthesis (Vatsadze et al., 2016).
Propriétés
IUPAC Name |
2-(3,5-dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3/c9-4-1-8(14,3-6(11)12)2-5(10)7(4)13/h1-2,14H,3H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJJYFWUWHEWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1(CC(=O)N)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169192 | |
| Record name | Dienone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dienone B | |
CAS RN |
17194-81-9 | |
| Record name | Dienone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC289074 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dienone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIENONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V0PDK5CGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



